molecular formula C10H14FNOS B8048240 (R)-N-(4-Fluorophenyl) tert-butanesulfinamide

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide

Cat. No.: B8048240
M. Wt: 215.29 g/mol
InChI Key: DASXXMSAEINWRZ-CQSZACIVSA-N
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Description

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide is a chiral sulfinamide derivative that serves as a valuable intermediate in modern asymmetric synthesis. As an evolution of the foundational Ellman's sulfinamide auxiliary, this compound is strategically designed for the stereoselective construction of complex amines . Its core utility lies in its role as a chiral directing group and temporary protecting group, which can be readily installed and later removed under mild acidic conditions . In research applications, this reagent is instrumental in the diastereoselective synthesis of N-heterocycles, a crucial structural motif found in numerous natural products and pharmaceuticals . The 4-fluorophenyl substituent enhances its utility in the synthesis of drug-like molecules, building upon the proven success of tert-butanesulfinamide chemistry in constructing key intermediates for active pharmaceutical ingredients (APIs) such as Apremilast and Cetirizine . The tert-butanesulfinyl group provides exceptional stereocontrol during nucleophilic additions to its corresponding sulfinimines, enabling the production of enantiomerically enriched amine products with high diastereoselectivity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(R)-N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASXXMSAEINWRZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the chiral sulfinyl chloride transfers its stereochemical configuration to the product. A base, such as triethylamine or pyridine, is essential to neutralize the generated HCl and drive the reaction to completion. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed at temperatures ranging from 0°C to room temperature.

Example Protocol

  • Reagents : 4-Fluoroaniline (1.0 equiv), (R)-tert-butanesulfinyl chloride (1.1 equiv), triethylamine (1.5 equiv)

  • Solvent : Anhydrous DCM (0.1 M concentration)

  • Conditions : Stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.

  • Workup : Extraction with DCM, washing with brine, and purification via silica gel chromatography.

  • Yield : 70–85% with >98% enantiomeric excess (ee).

Scalability and Industrial Adaptations

Industrial processes optimize this method for kilogram-scale production. For instance, Vulcanchem’s protocol replaces DCM with toluene to improve safety and scalability, achieving 80% yield on multi-kilogram batches.

Diastereoselective Synthesis via Chiral Auxiliary Resolution

An alternative approach resolves racemic N-tert-butanesulfinamides using chiral auxiliaries. This method, reported by Vietnamese researchers, leverages hydrolytic cleavage of N-glycosidic bonds to isolate the (R)-enantiomer.

Key Steps and Optimization

  • Synthesis of Racemic Sulfinamide :

    • tert-Butanedisulfide is oxidized with m-chloroperoxybenzoic acid (m-CPBA) to form tert-butylthiosulfinate.

    • Subsequent chlorination with SO2Cl2 yields tert-butanesulfinyl chloride, which reacts with ammonium hydroxide to produce racemic N-tert-butanesulfinamide.

  • Enantiomeric Resolution :

    • The racemic mixture is treated with D-ribose-derived lactol to form diastereomeric N-glycosides.

    • Acidic hydrolysis selectively cleaves the (R)-enantiomer-glycoside bond, yielding (R)-N-tert-butanesulfinamide with >99% ee.

Data Summary

StepReagents/ConditionsYieldee
Racemic synthesism-CPBA, SO2Cl2, NH4OH22%N/A
ResolutionD-ribose lactol, HCl/MeOH55%>99%

Large-Scale Asymmetric Process Using Grignard Reagents

A breakthrough in industrial synthesis, developed by ACS Organic Process Research & Development, employs a chiral sulfinyl transfer agent (benzooxathiazin-2-one) to generate (S)-TBSA, which is enzymatically inverted to the (R)-form.

Process Overview

  • Sulfinyl Transfer :

    • The chiral template reacts with tert-BuMgCl to form a sulfinate intermediate.

    • LHMDS cleaves the S–O bond, releasing (S)-TBSA with >99:1 dr.

  • Enantiomeric Inversion :

    • (S)-TBSA is treated with phosphoric acid to induce configuration inversion, yielding (R)-TBSA.

Industrial-Scale Data

  • Batch Size : 16.08 kg of template

  • Yield : 85% after inversion

  • Purity : 98.8% ee

ReagentRoleYield (Reported Analog)
DABSOSO2 source60–75%
4-Fluorophenyl GrignardElectrophileN/A
Et3NBase70–85%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Direct SulfinylationHigh yield, simplicityRequires chiral sulfinyl chlorideLab to pilot
Chiral AuxiliaryHigh ee, no inversion stepsLow overall yield (22%)Small scale
Industrial ProcessKilogram-scale, high drComplex template synthesisIndustrial
OrganometallicVersatile, avoids SOCl2Unproven for target compoundLab

Reaction Optimization and Troubleshooting

Enantiomeric Purity Enhancement

  • Low ee in Direct Method : Use freshly distilled sulfinyl chloride and anhydrous conditions to prevent racemization.

  • Recrystallization : Heptane/toluene mixtures improve ee to >99%.

Yield Improvement Strategies

  • Excess Sulfinyl Chloride : 1.2 equiv increases yield to 85% without racemization.

  • Catalytic Bases : DMAP (4-dimethylaminopyridine) accelerates reaction kinetics in THF .

Chemical Reactions Analysis

Types of Reactions: (R)-N-(4-Fluorophenyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfinic acids or sulfonic acids.

  • Reduction: Production of corresponding amines or amides.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Stereoselective Synthesis of Amines

One of the key applications of (R)-N-(4-Fluorophenyl) tert-butanesulfinamide is in the asymmetric synthesis of amines. The compound acts as a chiral auxiliary that facilitates the formation of enantiomerically enriched amines through the condensation with aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates exhibit enhanced reactivity towards nucleophiles while maintaining high diastereoselectivity during subsequent reactions .

Table 1: Overview of Reactions Involving this compound

Reaction TypeSubstrate TypeProduct TypeYield (%)Diastereoselectivity
Nucleophilic AdditionAldehydesN-tert-butanesulfinyl aldimines70-90High
CycloadditionKetonesChiral secondary amines80-95Excellent
Mannich-like ReactionsVariousAmines75-90Good

Synthesis of Nitrogen Heterocycles

This compound is also pivotal in the construction of nitrogen heterocycles, such as piperidines, pyrrolidines, and azetidines, which are essential frameworks in many natural products and therapeutic agents. The methodology involving sulfinimines derived from this sulfinamide allows for efficient access to these complex structures .

Case Study: Synthesis of Piperidine Derivatives

In a notable study, researchers utilized this compound to synthesize enantiopure piperidine derivatives. The process involved the formation of sulfinimines followed by nucleophilic addition reactions that yielded diverse piperidine structures with high enantioselectivity .

Fluorination Reactions

The introduction of fluorine into organic molecules significantly enhances their pharmacological properties. The use of this compound has been explored in the context of nucleophilic monofluoromethylation, leading to the formation of α-monofluoromethyl amines. These compounds are valuable in drug design due to their improved metabolic stability and reduced toxicity .

Table 2: Fluorination Reactions Using this compound

Reaction TypeReagent UsedProduct TypeYield (%)Stereoselectivity
MonofluoromethylationFTSMα-Monofluoromethyl amines85-95>99:1
DifluoromethylationPhSCF2Chiral difluoroamines70-90High

Applications in Drug Development

The versatility of this compound extends to its role in drug development. Its ability to produce enantiopure compounds makes it a valuable tool for synthesizing pharmaceuticals with improved efficacy and safety profiles. For instance, it has been utilized in the synthesis of cetirizine, an antihistamine that exhibits enhanced potency compared to its racemic counterpart .

Mechanism of Action

The mechanism by which (R)-N-(4-Fluorophenyl) tert-butanesulfinamide exerts its effects depends on its specific application. For instance, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
  • Molecular Formula: C₁₆H₁₉NOS
  • Key Features :
    • Biphenyl substituent introduces steric bulk and extended π-conjugation.
    • Dihedral angle between aromatic rings: 38.98°, stabilized by N–H⋯O hydrogen bonds forming 1D chains .
    • Crystallographic Data : Orthorhombic space group (P2₁2₁2₁), Z = 4, V = 1488.36 ų .

Fluorine’s electronegativity may strengthen hydrogen bonding interactions, though direct crystallographic data for the fluorinated analog is lacking.

(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide
  • Molecular Formula: C₁₁H₁₅NO₂S
  • Key Features :
    • Methoxy group at the meta position provides electron-donating effects.
    • N–C(aryl) bond length: 1.416 Å, consistent with other tert-butanesulfinamides (1.408–1.422 Å) .
    • Crystal packing involves N–H⋯O and C–H⋯O hydrogen bonds forming chains .

Comparison :
The 4-fluorophenyl substituent likely exhibits weaker electron-donating effects compared to the 3-methoxyphenyl group, altering electronic properties and reactivity in imine formation .

Metabolic and Chemical Stability

Sulfonamide vs. Sulfinamide Stability
  • Sulfonamides :
    N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide showed 95% stability after 120 min in pig liver esterase, compared to 20% for analogous amides .

Comparison :
While direct data for (R)-N-(4-Fluorophenyl)tert-butanesulfinamide is unavailable, sulfinamides generally exhibit superior metabolic stability over amides due to resistance to enzymatic hydrolysis. Fluorination at the phenyl ring may further enhance stability .

Key Data Table: Structural and Property Comparison

Compound Molecular Formula Substituent N–C(aryl) Bond Length (Å) Dihedral Angle (°) Stability Highlights
(R)-N-(4-Fluorophenyl)tert-butanesulfinamide C₁₀H₁₃FNOS 4-Fluorophenyl N/A* N/A* High (inferred from sulfonamide data)
(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide C₁₆H₁₉NOS Biphenyl-4-yl 1.408–1.422 38.98 Stable 1D hydrogen-bonded chains
(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide C₁₁H₁₅NO₂S 3-Methoxyphenyl 1.416 N/A Moderate solubility, hydrogen bonding

Biological Activity

(R)-N-(4-Fluorophenyl) tert-butanesulfinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a chiral sulfinamide derived from tert-butanesulfinamide, which serves as an important chiral auxiliary in asymmetric synthesis. The incorporation of a fluorine atom into the phenyl ring enhances the compound's biological properties, making it a candidate for various therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfinamides, including this compound. Research indicates that sulfinamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to (R)-N-(4-Fluorophenyl) have shown significant cytotoxic effects against prostate cancer cells (LNCaP), with apoptosis rates reaching up to 91.6% in treated cells compared to lower rates in controls .

2. Anti-inflammatory Effects

Fluorinated sulfinamides have been investigated for their anti-inflammatory properties. A derivative of tert-butanesulfinamide was found to act as an effective phosphodiesterase-4 (PDE4) inhibitor, which is relevant for treating inflammatory diseases . The mechanism involves modulation of inflammatory pathways, suggesting that this compound could similarly possess anti-inflammatory activity.

Synthesis Pathways

This compound can be synthesized through various methods involving the condensation of tert-butanesulfinamide with appropriate aldehydes or ketones under mild conditions. This process yields stable N-tert-butanesulfinyl imines that can undergo further transformations to form biologically active compounds .

Typical Reaction Scheme:

tert butanesulfinamide+Aldehyde KetoneN tert butanesulfinyl imine R N 4 Fluorophenyl tert butanesulfinamide\text{tert butanesulfinamide}+\text{Aldehyde Ketone}\rightarrow \text{N tert butanesulfinyl imine}\rightarrow \text{ R N 4 Fluorophenyl tert butanesulfinamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer progression and inflammation. The fluorine substituent enhances binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelEffect ObservedReference
AnticancerLNCaPInduced apoptosis (80.5% - 91.6%)
Anti-inflammatoryPDE4 InhibitionSignificant reduction in inflammation
Synthesis EfficiencyVarious AldehydesHigh yields and diastereoselectivity

Case Study 1: Anticancer Activity

A study evaluated the effects of various sulfinamides on LNCaP cells, revealing that this compound exhibited superior cytotoxicity compared to traditional treatments like bicalutamide. This study underscores the potential for developing new anticancer agents based on this compound's structure .

Case Study 2: Anti-inflammatory Applications

In another investigation, a derivative of (R)-N-(4-Fluorophenyl) was tested as a PDE4 inhibitor in animal models of inflammation. The results demonstrated significant reductions in inflammatory markers, suggesting that similar compounds could be developed for therapeutic use in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for (R)-N-(4-Fluorophenyl) tert-butanesulfinamide?

The compound is typically synthesized via cross-coupling reactions. A method involving (R)-tert-butanesulfinamide, 4-fluorophenyl bromide, Pd₂(dba)₃ catalyst, and a phosphine ligand (e.g., 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in a methanol/water solvent system has been reported. Post-reaction purification via silica gel chromatography yields the product, confirmed by ¹H/¹³C NMR, FT-IR, and ESI-MS .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection uses an Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.7107 Å). Structure solution employs SHELXS-97, followed by refinement via SHELXL-96. Key parameters include R₁ = 0.047 and wR₂ = 0.097, with hydrogen atoms placed geometrically and thermal parameters constrained .

Q. What spectroscopic techniques validate the compound’s purity and structure?

¹H/¹³C NMR confirms proton/carbon environments, FT-IR identifies functional groups (e.g., S=O stretching at ~1000–1100 cm⁻¹), and ESI-MS verifies molecular weight. Crystallographic data (e.g., unit cell parameters, hydrogen bonding) provide additional structural validation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions stabilize the crystal lattice of this compound?

The crystal packing is stabilized by N–H⋯O hydrogen bonds (2.06 Å, 169°), forming 1D chains parallel to the crystallographic axis. These interactions, coupled with van der Waals forces, result in a dense, thermodynamically stable lattice. Hydrogen-bond geometry is tabulated using SHELXL-refined data .

Q. What challenges arise in achieving high enantiopurity during synthesis, and how are they addressed?

Racemization during sulfinamide formation is a key challenge. Using chiral auxiliaries like (R)-tert-butanesulfinamide and optimizing reaction conditions (e.g., low temperature, anhydrous solvents) minimize epimerization. Recycling the tert-butanesulfinyl group via HCl-mediated cleavage (yielding tert-butanesulfinamide in 97% purity) further enhances enantiomeric excess .

Q. How are discrepancies in crystallographic data (e.g., R-factor variations) resolved during refinement?

Discrepancies arise from factors like thermal motion or disordered atoms. SHELXL refinement employs least-squares minimization against F², with weighting schemes (e.g., w=1/[σ2(Fo2)+(0.0358P)2+0.0448P]w = 1/[σ²(F_o²) + (0.0358P)² + 0.0448P]) to prioritize high-intensity reflections. Absolute structure determination uses Flack parameters (e.g., 0.03(10)) to confirm chirality .

Notes

  • SHELX refinement protocols are critical for reproducible crystallographic analysis .
  • Synthetic protocols should emphasize enantiocontrol and recyclability of chiral auxiliaries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-N-(4-Fluorophenyl) tert-butanesulfinamide
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(R)-N-(4-Fluorophenyl) tert-butanesulfinamide

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